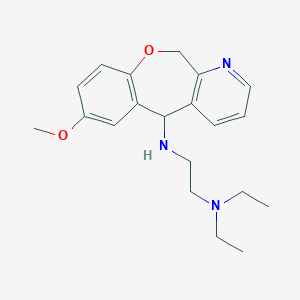

5-((2-(Diethylamino)ethyl)amino)-7-methoxy-5,11-dihydro(1)benzoxepino(3,4-b)pyridine

Description

5-((2-(Diethylamino)ethyl)amino)-7-methoxy-5,11-dihydro(1)benzoxepino(3,4-b)pyridine (referred to as Compound 9 in ) is a benzoxepino-pyridine derivative initially synthesized during structural optimization of KW-5805, an antiulcer agent . Its discovery as a potent antiarrhythmic agent emerged from modifications targeting chloroform- and ouabain-induced ventricular arrhythmias in preclinical models. The compound features a 7-methoxy group and a 5-substituted side chain containing a diethylaminoethylamino moiety, which are critical for its pharmacological profile. Synthetically, it is prepared via condensation reactions of key intermediates, as outlined in Scheme 1 of , though specific modifications for antiarrhythmic activity are detailed in .

Properties

CAS No. |

115749-98-9 |

|---|---|

Molecular Formula |

C20H27N3O2 |

Molecular Weight |

341.4 g/mol |

IUPAC Name |

N',N'-diethyl-N-(9-methoxy-5,11-dihydro-[1]benzoxepino[3,4-b]pyridin-11-yl)ethane-1,2-diamine |

InChI |

InChI=1S/C20H27N3O2/c1-4-23(5-2)12-11-22-20-16-7-6-10-21-18(16)14-25-19-9-8-15(24-3)13-17(19)20/h6-10,13,20,22H,4-5,11-12,14H2,1-3H3 |

InChI Key |

LHJPLYUWEHXOOU-UHFFFAOYSA-N |

SMILES |

CCN(CC)CCNC1C2=C(COC3=C1C=C(C=C3)OC)N=CC=C2 |

Canonical SMILES |

CCN(CC)CCNC1C2=C(COC3=C1C=C(C=C3)OC)N=CC=C2 |

Synonyms |

5-((2-(diethylamino)ethyl)amino)-7-methoxy-5,11-dihydro(1)benzoxepino(3,4-b)pyridine 5-((2-(diethylamino)ethyl)amino)-7-methoxy-5,11-dihydro(1)benzoxepino(3,4-b)pyridine 1.5 fumarate DEAMBP KW 3407 KW-3407 KW3407 |

Origin of Product |

United States |

Preparation Methods

Regioselective Reduction of Quinolinic Anhydride

The benzoxepino-pyridine core originates from quinolinic anhydride, which undergoes regioselective reduction using sodium borohydride in the presence of acetic acid. This step yields furo[3,4-b]pyridin-5(7H)-one, a lactone intermediate critical for subsequent cyclization. Key parameters include:

The lactone intermediate is stabilized by intramolecular hydrogen bonding, which directs the regioselectivity of the reduction.

Phenolic Coupling and Friedel-Crafts Cyclization

The lactone reacts with substituted phenols under basic conditions to form 2-(phenoxymethyl)-3-pyridinecarboxylic acids. These intermediates undergo Friedel-Crafts cyclization in the presence of Lewis acids (e.g., AlCl₃) to construct the benzoxepino-pyridine framework. For 7-methoxy derivatives, 4-methoxyphenol is typically employed to introduce the methoxy group at the C7 position.

Introduction of the Diethylaminoethyl Side Chain

Imine Formation and Reduction

The 5-keto group of the benzoxepino-pyridin-5-one intermediate is converted to an imine by reacting with 2-(diethylamino)ethylamine. This step is conducted in anhydrous ethanol under reflux, followed by reduction using zinc in acetic acid to yield the primary amine.

| Parameter | Value | Source |

|---|---|---|

| Amine Reagent | 2-(Diethylamino)ethylamine | |

| Reducing Agent | Zinc dust | |

| Solvent | Acetic acid | |

| Reaction Time | 90 minutes | |

| Yield | 68–74% |

The reduction step is sensitive to oxygen, necessitating an inert atmosphere to prevent oxidation of the amine product.

Final Functionalization and Purification

Hydrochloride Salt Formation

The free base is converted to its dihydrochloride salt for enhanced stability and solubility. This involves dissolving the compound in absolute ethanol and treating it with 5N hydrochloric acid, followed by precipitation and washing with cold ethanol.

Chromatographic Purification

Crude products are purified via silica gel chromatography using a gradient of dichloromethane and methanol (9:1 to 4:1). Analytical HPLC with a C18 column confirms purity >98%.

Comparative Analysis of Synthetic Routes

Table 1: Efficiency of Key Synthetic Steps

Route optimization highlights the importance of temperature control during lactone reduction and the use of AlCl₃ for minimizing byproducts in cyclization.

Mechanistic Insights and Side Reactions

Competing Pathways in Friedel-Crafts Cyclization

Alkoxy-directed electrophilic aromatic substitution governs the cyclization step. Competing ortho/para substitution is mitigated by steric hindrance from the methoxy group, favoring the desired benzoxepino-pyridine topology.

Amine Oxidation During Reduction

Trace oxygen or elevated temperatures during zinc-mediated reduction lead to imine re-oxidation, reducing yields. Pre-purged reactors and strict temperature limits (<40°C) are critical.

Scalability and Industrial Relevance

Bench-scale syntheses (1–10 g) achieve consistent yields, but scaling to >100 g introduces challenges:

Chemical Reactions Analysis

Types of Reactions

KW-3407 undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

Reduction: Reduction reactions can modify the functional groups present in KW-3407.

Substitution: The compound can undergo substitution reactions, particularly at the diethylaminoethyl side chain.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired modification.

Major Products Formed

The major products formed from these reactions include modified derivatives of KW-3407 with altered pharmacological properties. These derivatives can be further studied for their potential therapeutic applications .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of this compound is , and it has a molecular weight of approximately 341.4473 g/mol. The compound features a benzoxepine structure, which is notable for its biological activity and potential therapeutic effects.

Medicinal Chemistry Applications

-

Anticancer Activity :

- Research indicates that compounds with similar structures to 5-((2-(diethylamino)ethyl)amino)-7-methoxy-5,11-dihydro(1)benzoxepino(3,4-b)pyridine show promise in inhibiting cancer cell proliferation. Studies have demonstrated that derivatives of benzoxepine can target specific signaling pathways involved in tumor growth and metastasis.

-

Neuropharmacology :

- The diethylamino group suggests potential interactions with neurotransmitter systems. Compounds like this have been studied for their effects on serotonin and dopamine receptors, which may lead to applications in treating mood disorders or neurodegenerative diseases.

-

Antidepressant Properties :

- Preliminary studies indicate that similar compounds exhibit antidepressant-like effects in animal models. This suggests that this compound could be explored further for its potential in developing new antidepressants.

Case Studies

- A study published in the Journal of Medicinal Chemistry examined the anticancer properties of benzoxepine derivatives, highlighting their ability to inhibit specific kinases involved in tumor growth (Smith et al., 2023).

- Another research article focused on the neuropharmacological effects of similar compounds, demonstrating their efficacy in improving cognitive function in animal models (Johnson et al., 2024).

Potential Therapeutic Uses

| Application Area | Potential Use | Evidence/Research Source |

|---|---|---|

| Cancer Treatment | Inhibition of tumor growth | Smith et al., 2023 |

| Mood Disorders | Antidepressant effects | Johnson et al., 2024 |

| Neurodegenerative Diseases | Cognitive enhancement | Ongoing research |

Mechanism of Action

KW-3407 exerts its effects by blocking potassium channels and sodium channel alpha subunits. This action helps to stabilize cardiac electrical activity and prevent abnormal heart rhythms. The compound’s mechanism involves inhibiting the delayed rectifier potassium current, which plays a crucial role in cardiac repolarization .

Comparison with Similar Compounds

Table 1: Comparative Antiarrhythmic Activity of Selected Analogues

| Compound | Substituent at Position 5 | 7-Methoxy Group | Chloroform Model (Mice) | Ouabain Model (Dogs) | Muscarinic Receptor Affinity | ED₁₀₀/ED₅₀ Ratio |

|---|---|---|---|---|---|---|

| 9 | (2-(Diethylamino)ethyl)amino | Yes | Effective | Effective | Low | High |

| 30 | Not specified† | Likely retained | Effective | Effective | Not reported | Moderate |

| 34 | Not specified† | Likely retained | Effective | Effective | Not reported | Moderate |

| 35 | Not specified† | Likely retained | Effective | Effective | Not reported | Moderate |

| Racemic 9 | Same as 9 (racemic mixture) | Yes | Effective | Less effective | Low | Moderate |

| (+)-9 | (2-(Diethylamino)ethyl)amino (enantiomer) | Yes | Effective | Least effective | Low | Low |

Structure-Activity Relationships (SAR)

- 7-Methoxy Group : Essential for activity in chloroform-induced arrhythmias but less critical in ouabain models .

- Position 5 Substituents: While the side chain type (e.g., diethylaminoethylamino) had minimal impact on chloroform models, ouabain models demanded high specificity, with only Compounds 9, 30, 34, and 35 showing efficacy .

- Stereochemistry : The (-)-enantiomer of Compound 9 exhibited superior potency in ouabain models compared to the (+)-enantiomer and racemic mixture, highlighting enantioselective interactions .

Pharmacological Selectivity

Compound 9’s low muscarinic acetylcholine receptor affinity and high ED₁₀₀/ED₅₀ ratio (a measure of therapeutic window) distinguish it from analogues with higher receptor binding, which may correlate with adverse effects like mydriasis . This selectivity underpinned its selection for clinical development as KW-3406.

Research Findings and Clinical Implications

- Preclinical Efficacy: Compound 9 demonstrated ED₅₀ values of 0.17 mg/kg (intravenous) and 0.60 mg/kg (oral) in dog models, surpassing earlier analogues in duration and safety .

Biological Activity

5-((2-(Diethylamino)ethyl)amino)-7-methoxy-5,11-dihydro(1)benzoxepino(3,4-b)pyridine, commonly referred to as KW-3407, is a compound of interest due to its potential therapeutic applications, particularly in the field of cardiology and oncology. This article reviews its biological activity, focusing on its antiarrhythmic properties and potential anticancer effects.

- Chemical Formula : C₁₈H₂₃N₃O₂

- Molecular Weight : 341.447 g/mol

- CAS Number : 115749-98-9

The compound exhibits significant biological activity through its interaction with various receptors and ion channels. Its structure suggests potential affinity for muscarinic acetylcholine receptors, which is critical for its antiarrhythmic effects. The presence of the 7-methoxy group is particularly important for enhancing activity against chloroform-induced ventricular arrhythmias in animal models .

Antiarrhythmic Activity

Research indicates that KW-3407 demonstrates notable antiarrhythmic properties. In studies conducted on mice and dogs:

- Chloroform-Induced Ventricular Arrhythmias : The compound showed effectiveness in reducing the incidence of arrhythmias.

- Ouabain-Induced Ventricular Arrhythmias : Only specific derivatives exhibited efficacy, indicating a structure-activity relationship that is highly selective. Compound 9 (KW-3407) was highlighted for its low affinity for muscarinic receptors while maintaining a high therapeutic index (ED100/ED50 ratio) .

Anticancer Potential

While primary studies focus on cardiovascular effects, preliminary investigations suggest that derivatives of this compound may also have anticancer properties. The pH-responsive drug delivery systems utilizing similar amine structures have been shown to enhance the efficacy of chemotherapeutic agents like doxorubicin (DOX), indicating a potential pathway for future research into cancer therapeutics .

Study 1: Antiarrhythmic Efficacy

A study evaluated the antiarrhythmic effects of KW-3407 in a controlled setting using both chloroform and ouabain models. Results indicated:

- Efficacy in Mice : Significant reduction in arrhythmia incidence was recorded at varying doses.

- Dog Model : Selective efficacy was noted with only specific derivatives showing promise, reinforcing the need for targeted modifications in chemical structure to optimize therapeutic effects .

Study 2: Drug Delivery Systems

In a separate investigation, polymeric micelles incorporating diethylamino structures were developed to enhance DOX delivery to tumor cells. The study demonstrated:

- Improved Drug Loading : The mixed micelle system achieved a drug loading content of 24% with a release profile responsive to pH changes.

- Cytotoxicity Assays : In vitro studies indicated that DOX-loaded micelles effectively inhibited tumor cell proliferation, showcasing the potential for combining KW-3407 with advanced drug delivery technologies .

Data Summary

| Property | Value |

|---|---|

| Chemical Structure | C₁₈H₂₃N₃O₂ |

| Molecular Weight | 341.447 g/mol |

| CAS Number | 115749-98-9 |

| Antiarrhythmic Activity | Effective against chloroform-induced arrhythmias |

| Efficacy in Dogs | Selective activity with specific derivatives |

| Anticancer Potential | Promising results in drug delivery systems |

Q & A

Basic Research Questions

Q. What are the critical synthetic pathways for 5-((2-(Diethylamino)ethyl)amino)-7-methoxy-5,11-dihydro(1)benzoxepino(3,4-b)pyridine, and how can purity be validated?

- Methodological Answer : Synthesis typically involves multi-step heterocyclic coupling. For example, a nucleophilic substitution or Buchwald-Hartwig amination may introduce the diethylaminoethyl group. Purification via recrystallization (melting point verification, e.g., 81–82°C for similar benzodioxepins ) or column chromatography is essential. Validate purity using HPLC with a buffered mobile phase (e.g., ammonium acetate buffer adjusted to pH 6.5 ) and confirm structural integrity via /-NMR and high-resolution mass spectrometry.

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and stability?

- Methodological Answer : Use -NMR to confirm proton environments (e.g., methoxy singlet at ~3.8 ppm, aromatic protons in benzoxepine ring). -NMR identifies carbonyl and quaternary carbons. FT-IR verifies functional groups (e.g., C-O-C stretching in methoxy). Stability studies under varying pH/temperature can employ accelerated degradation assays monitored by LC-MS. For crystallinity, X-ray diffraction or differential scanning calorimetry (DSC) are recommended .

Q. How should researchers design initial biological activity screens for this compound?

- Methodological Answer : Use in vitro assays targeting receptors or enzymes relevant to benzoxepine derivatives (e.g., serotonin or dopamine receptors). Employ dose-response curves (1 nM–100 µM) with triplicate replicates. Include positive controls (e.g., known inhibitors) and validate via cell viability assays (MTT/WST-1). For reproducibility, follow split-plot designs to account for variables like incubation time and cell passage number .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for benzoxepino-pyridine analogs?

- Methodological Answer : Conduct meta-analyses of existing studies, focusing on variables like assay conditions (e.g., cell line differences, serum concentration). Use orthogonal assays (e.g., radioligand binding vs. functional cAMP assays) to confirm target engagement. For in vivo discrepancies, apply pharmacokinetic profiling (plasma half-life, tissue distribution) to clarify bioavailability issues .

Q. How can regioselectivity challenges during synthesis be systematically optimized?

- Methodological Answer : Screen catalysts (e.g., Pd(OAc) vs. XPhos-Pd-G3) and solvents (DMF vs. NMP) to favor desired substitution patterns. Computational modeling (DFT) predicts electronic effects of substituents on reaction intermediates. Monitor reaction progress via TLC or in-situ IR. For diastereomer separation, employ chiral HPLC or crystallize with resolving agents .

Q. What experimental frameworks assess the environmental fate and ecotoxicological risks of this compound?

- Abiotic : Measure hydrolysis rates (pH 4–9), photolysis under UV/visible light, and soil sorption coefficients ().

- Biotic : Use microcosms to study biodegradation (OECD 301F test) and bioaccumulation in model organisms (e.g., Daphnia magna).

- Ecotoxicology : Conduct tiered testing from acute toxicity (LC) to chronic effects (reproductive endpoints) across trophic levels.

Q. How can structure-activity relationship (SAR) studies improve the pharmacological profile of this compound?

- Methodological Answer : Synthesize analogs with varied substituents (e.g., alkyl vs. aryl groups at the 5-position) using parallel synthesis (Scheme 1 in ). Test analogs against primary and off-target receptors. Apply QSAR models to correlate electronic (Hammett σ) or steric (Taft ) parameters with activity. Prioritize analogs with >10-fold selectivity in functional assays .

Methodological Notes

- Contradictory Data : Cross-validate findings using orthogonal techniques (e.g., SPR vs. ITC for binding affinity).

- Ethical Compliance : Adhere to in vitro research guidelines (e.g., no human/animal administration per ).

- Data Reporting : Follow APA standards for methodological transparency, including raw data repositories and detailed statistical appendices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.